molecular formula C47H67N13O14S2 B11935419 H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H

H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H

Cat. No.: B11935419
M. Wt: 1102.2 g/mol
InChI Key: AYJSELDHDXYDKX-UHFFFAOYSA-N
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Description

H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H is a synthetic peptide compound. It is composed of a sequence of amino acids, each contributing to its unique properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is particularly interesting due to its complex structure and the presence of multiple functional groups that can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated and coupled to the growing chain using reagents such as carbodiimides or uronium salts.

    Deprotection Steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods: In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure high efficiency and purity. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities.

Types of Reactions:

    Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The amino acid side chains can participate in substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Disulfide-linked peptides.

    Reduction Products: Peptides with free thiol groups.

    Substitution Products: Modified peptides with new functional groups.

Scientific Research Applications

H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity and modulating biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide and enhance its binding affinity.

Comparison with Similar Compounds

    H-DL-Cys.HCl: A cysteine derivative used in similar applications.

    DL-Cysteine Hydrochloride: Another cysteine-based compound with comparable properties.

Uniqueness: H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H is unique due to its specific amino acid sequence and the presence of multiple functional groups. This complexity allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C47H67N13O14S2

Molecular Weight

1102.2 g/mol

IUPAC Name

acetic acid;N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)

InChI Key

AYJSELDHDXYDKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N

Origin of Product

United States

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